molecular formula C16H15FN2O3S B11347490 N-ethyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

N-ethyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

Cat. No.: B11347490
M. Wt: 334.4 g/mol
InChI Key: HXOGMOZXJFXWHT-UHFFFAOYSA-N
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Description

N-ethyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is a synthetic organic compound that belongs to the class of dibenzo[c,e][1,2]thiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the dibenzo[c,e][1,2]thiazine core: This step involves the cyclization of appropriate aromatic precursors in the presence of sulfur and a suitable oxidizing agent.

    Introduction of the fluorine atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Sulfone formation: The oxidation of the thiazine sulfur to a sulfone group is typically carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Acetamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation of the sulfone group can be achieved using strong oxidizing agents.

    Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of higher oxidation state derivatives.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and sulfone group play crucial roles in enhancing the compound’s binding affinity and specificity. The acetamide moiety may contribute to the compound’s stability and solubility, facilitating its biological activity.

Comparison with Similar Compounds

N-ethyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide can be compared with other dibenzo[c,e][1,2]thiazine derivatives, such as:

    2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid: Similar core structure but different functional groups.

    N-(2,6-difluorophenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide: Contains additional fluorine atoms and different substituents.

    2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}acetamide: Contains a phenylsulfanyl group and different substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which may impart distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C16H15FN2O3S

Molecular Weight

334.4 g/mol

IUPAC Name

N-ethyl-2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetamide

InChI

InChI=1S/C16H15FN2O3S/c1-2-18-16(20)10-19-14-8-7-11(17)9-13(14)12-5-3-4-6-15(12)23(19,21)22/h3-9H,2,10H2,1H3,(H,18,20)

InChI Key

HXOGMOZXJFXWHT-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CN1C2=C(C=C(C=C2)F)C3=CC=CC=C3S1(=O)=O

Origin of Product

United States

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